

An In-depth Technical Guide to Biotin-PEG4-OH: Properties, Applications, and Methodologies

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Compound of Interest

Compound Name: Biotin-PEG4-OH

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Biotin-PEG4-OH**, a versatile heterobifunctional linker widely used in bioconjugation, drug delivery, and nanotechnology. We will delve into its core properties, explore its diverse applications, and provide detailed experimental protocols for its use.

Core Properties of Biotin-PEG4-OH

Biotin-PEG4-OH is a biotinylation reagent that contains a biotin moiety linked to a hydroxyl group through a 4-unit polyethylene glycol (PEG) spacer. This structure imparts unique and advantageous characteristics for a variety of biomedical applications. The biotin group provides a high-affinity binding site for avidin and streptavidin, one of the strongest known non-covalent interactions in biology, making it an excellent tool for detection, purification, and targeting.[1] The PEG spacer arm increases the hydrophilicity of the molecule, which in turn can enhance the solubility of the conjugated biomolecule and reduce aggregation.[2] Furthermore, the flexible PEG linker minimizes steric hindrance, allowing the biotin moiety to effectively bind to the deep biotin-binding pocket of avidin or streptavidin.[3]

The terminal hydroxyl (-OH) group provides a site for further chemical modification, allowing for the conjugation of **Biotin-PEG4-OH** to a variety of molecules and surfaces. This hydroxyl group can be activated or converted to other functional groups for specific conjugation chemistries.

Below is a summary of the key quantitative data for **Biotin-PEG4-OH**:

Property	Value	References
Molecular Weight	419.54 g/mol	[4][5]
Molecular Formula	C18H33N3O6S	[2][4][6]
CAS Number	1217609-84-1	[2][5][6]
Appearance	Waxy Solid	[4][5]
Purity	≥95%	[6]
Solubility	Soluble in water and DMSO	
Storage Conditions	-20°C for long-term storage, protect from light	[2]

Key Applications in Research and Drug Development

The unique properties of **Biotin-PEG4-OH** make it a valuable tool in a wide range of applications:

- **Bioconjugation:** The primary application of **Biotin-PEG4-OH** is in the biotinylation of biomolecules such as proteins, antibodies, peptides, and nucleic acids. Once biotinylated, these molecules can be used in various assays, including ELISAs, Western blotting, and immunohistochemistry, where the biotin tag is detected using streptavidin-enzyme or streptavidin-fluorophore conjugates. This approach often leads to signal amplification and enhanced assay sensitivity.[1]
- **Targeted Drug Delivery:** In the field of drug delivery, **Biotin-PEG4-OH** can be used to functionalize nanoparticles, liposomes, or drug-polymer conjugates. The biotin moiety serves as a targeting ligand, directing the therapeutic payload to cells or tissues that overexpress biotin receptors. The PEG linker enhances the biocompatibility and circulation time of the delivery vehicle by creating a hydrophilic shield, often referred to as a "stealth" effect, which reduces clearance by the immune system.
- **Nanoparticle Functionalization:** **Biotin-PEG4-OH** is used to modify the surface of various nanoparticles, such as gold nanoparticles or quantum dots.[7] This functionalization allows

for the specific immobilization of these nanoparticles on streptavidin-coated surfaces or their use as probes in bioassays.

- **Surface Modification:** The linker can be used to biotinylate surfaces for the development of biosensors and microarrays. Biomolecules can then be immobilized on these surfaces in a highly specific and oriented manner via the biotin-streptavidin interaction.

Experimental Protocols

Activation of the Hydroxyl Group and Conjugation to Carboxylic Acids

The terminal hydroxyl group of **Biotin-PEG4-OH** can be activated for conjugation to molecules containing carboxylic acid groups using a carbodiimide coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Materials:

- **Biotin-PEG4-OH**
- Molecule with a carboxylic acid group (e.g., a protein with exposed aspartic or glutamic acid residues)
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- N-Hydroxysuccinimide (NHS) (optional, for increased efficiency)
- Activation Buffer: MES buffer (pH 4.5-6.0)
- Reaction Buffer: PBS (pH 7.2-7.5)
- Quenching solution: Hydroxylamine or Tris buffer
- Purification column (e.g., dialysis or size-exclusion chromatography)

Procedure:

- **Activation of Carboxylic Acid:**

- Dissolve the carboxylic acid-containing molecule in the Activation Buffer.
- Add a 10-fold molar excess of EDC and NHS to the solution.
- Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.
- Conjugation with **Biotin-PEG4-OH**:
 - Dissolve **Biotin-PEG4-OH** in the Reaction Buffer.
 - Add the activated carboxylic acid solution to the **Biotin-PEG4-OH** solution. A 10- to 20-fold molar excess of the biotin reagent is recommended.
 - Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
- Quenching the Reaction:
 - Add the quenching solution to the reaction mixture to stop the reaction and hydrolyze any unreacted NHS esters.
- Purification:
 - Remove excess biotin reagent and byproducts by dialysis against PBS or by using a size-exclusion chromatography column.

Example Protocol: Biotinylation of IgG Antibodies (via NHS Ester derivative)

While **Biotin-PEG4-OH** has a terminal hydroxyl group, a common strategy for biotinylating proteins is to use an N-hydroxysuccinimide (NHS) ester derivative, such as Biotin-PEG4-NHS. The NHS ester reacts efficiently with primary amines (lysine residues and the N-terminus) on the protein surface.^[8] The following is an example protocol for IgG biotinylation.

Materials:

- IgG antibody

- Biotin-PEG4-NHS ester
- Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0. Note: Avoid buffers containing primary amines like Tris or glycine.[8]
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Quenching Buffer: 1M Tris-HCl, pH 8.0
- Dialysis cassette or desalting column

Procedure:

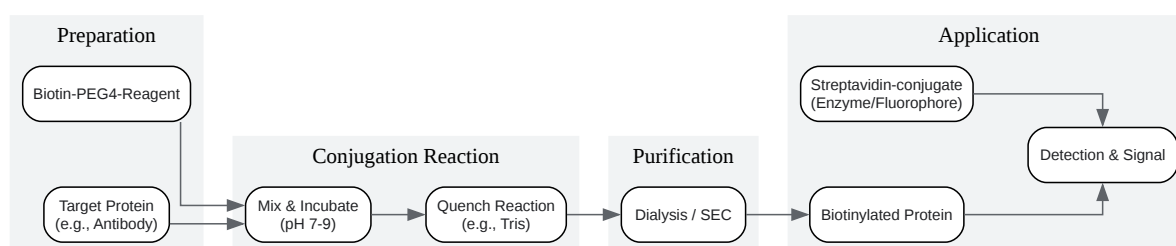
- Prepare the Antibody:
 - Dissolve the IgG in the Reaction Buffer to a concentration of 1-10 mg/mL.
- Prepare the Biotinylation Reagent:
 - Immediately before use, dissolve the Biotin-PEG4-NHS ester in a small amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10 mg/mL).
- Biotinylation Reaction:
 - Add a 20- to 50-fold molar excess of the dissolved Biotin-PEG4-NHS ester to the antibody solution. The optimal molar ratio should be determined empirically for each antibody.
 - Incubate the reaction for 30 minutes at room temperature or 2 hours on ice.[8]
- Quench the Reaction:
 - Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction.
 - Incubate for 15 minutes at room temperature.
- Purification:
 - Remove the unreacted biotinylation reagent and byproducts by dialyzing the sample against PBS overnight at 4°C or by using a desalting column.

- Storage:
 - Store the biotinylated antibody under the same conditions as the unlabeled antibody.

Visualizing Workflows and Pathways

General Biotinylation Workflow

The following diagram illustrates the general workflow for biotinylating a protein and its subsequent use in a detection assay.

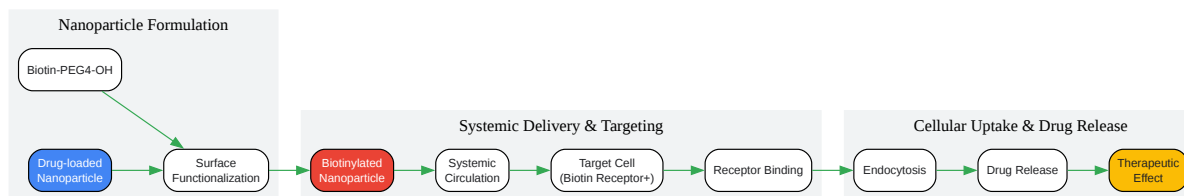


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A general workflow for protein biotinylation and detection.

Targeted Drug Delivery Workflow

This diagram shows a conceptual workflow for using a biotin-PEGylated nanoparticle for targeted drug delivery.

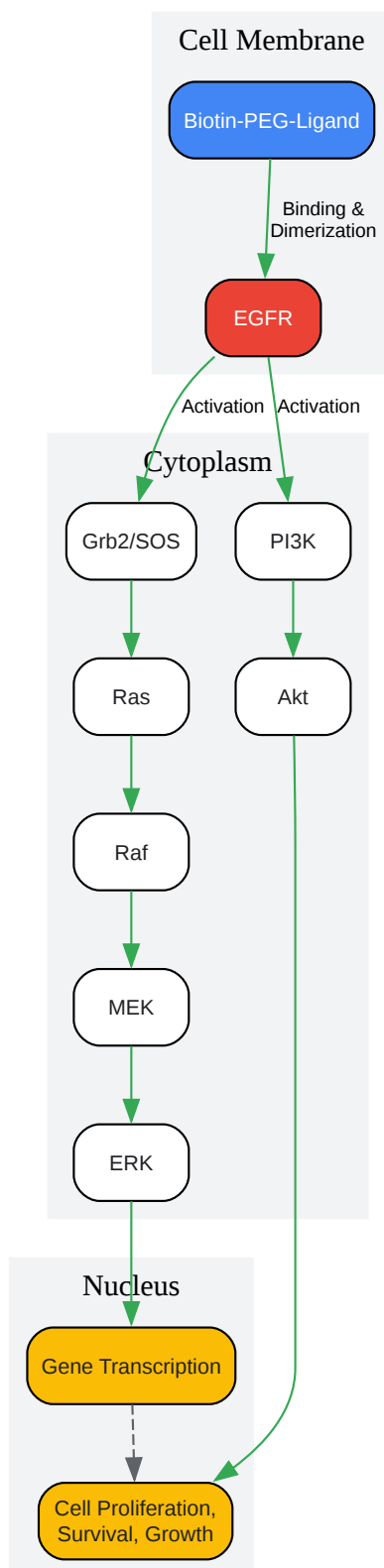


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Targeted drug delivery using biotin-PEGylated nanoparticles.

Example Signaling Pathway: EGFR

Biotin-PEGylated ligands can be designed to target specific cell surface receptors, such as the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in cancer cells. Upon binding, the ligand can trigger the EGFR signaling cascade, leading to various cellular responses. This diagram illustrates a simplified EGFR signaling pathway.



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Simplified EGFR signaling pathway initiated by a targeted ligand.

This technical guide provides a foundational understanding of **Biotin-PEG4-OH**, its properties, and its applications. For specific experimental designs, further optimization of the provided protocols may be necessary to suit the unique characteristics of the molecules and systems under investigation.

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